

Spectroscopic Data of Hexabutyldistannane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexabutyldistannane*

Cat. No.: B1337062

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Hexabutyldistannane**, a key organotin compound utilized in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **Hexabutyldistannane**. The following tables summarize the chemical shifts for ^1H , ^{13}C , and ^{119}Sn nuclei.

^1H NMR Data

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	~0.9	m	
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	~1.3	m	
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	~1.5	m	
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	~0.9	t	~7.3

Note: The signals for the butyl protons often appear as complex multiplets due to overlapping signals.

¹³C NMR Data

Assignment	Chemical Shift (δ , ppm)
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	10.5
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	13.8
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	27.5
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	29.3

¹¹⁹Sn NMR Data

Assignment	Chemical Shift (δ , ppm)
Sn	-83.5

Infrared (IR) Spectroscopy

The FT-IR spectrum of **Hexabutyldistannane** provides characteristic absorption peaks corresponding to the vibrations of its chemical bonds.

Wavenumber (cm ⁻¹)	Assignment	Intensity
2955, 2918, 2870, 2851	C-H stretching	Strong
1464	C-H bending	Medium
1377	C-H bending	Medium
~770	Sn-C stretching	Medium

Experimental Protocols

The following provides a general methodology for acquiring the spectroscopic data presented. Given that **Hexabutyldistannane** is an air-sensitive liquid, appropriate handling techniques are crucial.

NMR Spectroscopy

Sample Preparation (Air-Sensitive Protocol):

- All glassware (NMR tube, syringe, etc.) should be oven-dried and cooled under a stream of dry, inert gas (e.g., argon or nitrogen).
- In an inert atmosphere glovebox or using Schlenk line techniques, transfer an appropriate amount of **Hexabutyldistannane** (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) into the NMR tube.
- Add the desired deuterated solvent (e.g., CDCl₃, C₆D₆) via syringe to achieve a final volume of approximately 0.6 mL.
- Cap the NMR tube securely while still under the inert atmosphere.
- Wipe the outside of the NMR tube with a lint-free cloth before inserting it into the spectrometer.

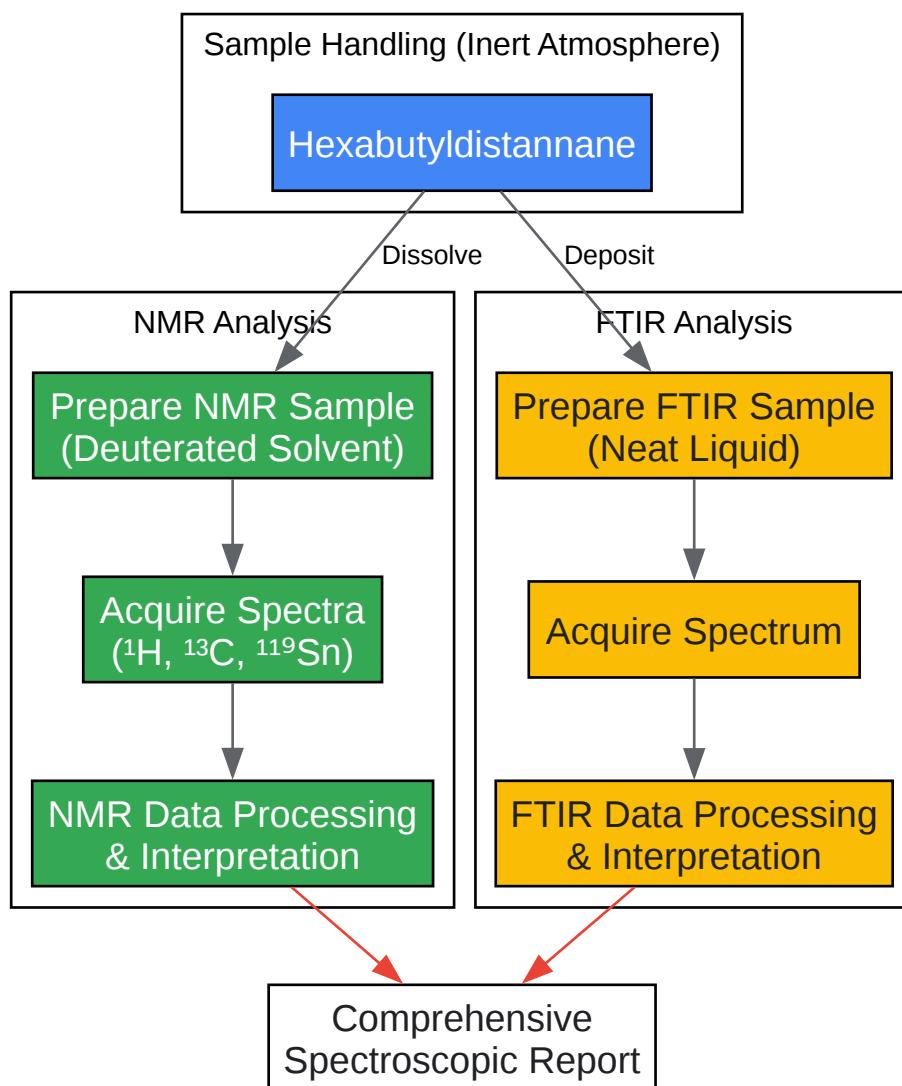
Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.
- ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Utilize proton decoupling to simplify the spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
- ¹¹⁹Sn NMR: A multinuclear probe is required. The chemical shifts are typically referenced to an external standard, such as tetramethyltin (Me₄Sn).

FTIR Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.


- If using an ATR accessory, apply a small drop of **Hexabutyldistannane** directly onto the crystal.
- If using transmission, place a drop of the neat liquid between two salt plates to create a thin film.[\[1\]](#)
- For air-sensitive handling, this procedure should be performed in an inert atmosphere glovebox.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Method: Attenuated Total Reflectance (ATR) is often convenient for liquid samples. Transmission through salt plates is also a common method.[\[1\]](#)
- Procedure:
 - Collect a background spectrum of the empty ATR crystal or clean salt plates.
 - Acquire the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of **Hexabutyldistannane**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]

- To cite this document: BenchChem. [Spectroscopic Data of Hexabutyldistannane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337062#spectroscopic-data-nmr-ir-of-hexabutyldistannane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com